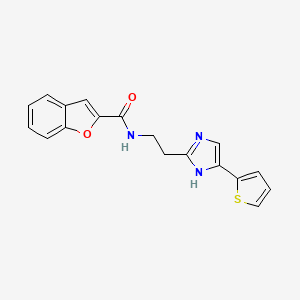

N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzofuran-2-carboxamide

Description

N-(2-(4-(Thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked via an ethyl group to a 4-(thiophen-2-yl)-substituted imidazole ring. Key structural elements include:

- Imidazole: A five-membered heterocycle with two nitrogen atoms, enabling hydrogen bonding and metal coordination.

- Thiophene: A sulfur-containing aromatic ring, enhancing lipophilicity and influencing metabolic pathways.

- Carboxamide: A polar functional group capable of hydrogen bonding, critical for molecular interactions.

Properties

IUPAC Name |

N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-18(15-10-12-4-1-2-5-14(12)23-15)19-8-7-17-20-11-13(21-17)16-6-3-9-24-16/h1-6,9-11H,7-8H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAIEQLPJUODQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=NC=C(N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Functional Groups

Triazole Derivatives ()

Compounds [7–9] in feature a 1,2,4-triazole-thione core with phenylsulfonyl substituents. Key differences from the target compound include:

- Triazole vs. Imidazole : Triazoles (three nitrogen atoms) exhibit tautomerism (thione/thiol forms), confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹; νC=S at 1247–1255 cm⁻¹) . Imidazoles, with fewer nitrogens, may display distinct tautomeric behavior and hydrogen-bonding capacity.

- Synthetic Routes : Triazoles are synthesized via hydrazinecarbothioamide cyclization in basic media, whereas imidazoles often require alternative cyclization strategies (e.g., Debus-Radziszewski reaction).

Thiazole-Furan Derivatives ()

The compound N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (MW: 371.4) shares a carboxamide and heterocyclic core but substitutes imidazole with thiazole. Differences include:

Pharmacokinetic and Metabolic Profiles

Opioid Analogs ()

Sufentanil and alfentanil contain thiophen-2-yl ethyl groups but differ in core structure (piperidine vs. benzofuran-imidazole). Relevant comparisons:

- Metabolism : Both are metabolized via CYP3A4, producing inactive N-dealkylated metabolites. The target compound’s thiophene moiety may similarly undergo oxidative metabolism, though its benzofuran core could alter clearance rates .

- Lipophilicity : Alfentanil’s lower lipid solubility contrasts with the target compound’s benzofuran-imidazole system, which may enhance membrane permeability.

Structural and Crystallographic Insights

Thiophene-Containing Schiff Bases ()

The compound 2-(thiophen-2-yl)-N-(4-{(E)-[2-(thiophen-2-yl)ethyl]iminomethyl}benzylidene)ethanamine features dual thiophene rings linked via an iminomethyl group. Comparisons include:

- Molecular Geometry: The planar benzofuran in the target compound may promote tighter crystal packing than the flexible iminomethyl linker in , affecting solubility .

- Electronic Effects : Thiophene’s electron-rich nature enhances π-π interactions in both compounds, though the target’s carboxamide adds polarity.

Data Table: Structural and Functional Comparison

Preparation Methods

Directed C–H Arylation for Benzofuran Core Construction

The benzofuran motif is synthesized via palladium-catalyzed C–H arylation, leveraging 8-aminoquinoline (8-AQ) as a directing group (Scheme 1):

- Substrate activation : 8-AQ-directed C–H bond cleavage forms a palladacycle intermediate.

- Oxidative addition : Aryl iodide incorporation generates a Pd(IV) species.

- Reductive elimination : Forms the benzofuran skeleton with >90% regioselectivity.

Key conditions:

- Catalyst: Pd(OAc)₂ (10 mol%)

- Oxidant: Ag₂CO₃ (2.0 equiv)

- Solvent: 1,4-Dioxane at 120°C for 24 h

Carboxylic Acid Activation and Transamidation

The benzofuran-2-carboxylic acid is converted to the active acyl donor via N-acyl-Boc-carbamate intermediate (Scheme 2):

- Activation : React with Boc₂O/DMAP in THF to form mixed carbonate.

- Transamidation : Treat with primary amines (e.g., ethylenediamine derivatives) at 60°C for 4–6 h, yielding amides in 72–92% yields.

Construction of 4-(Thiophen-2-yl)-1H-imidazole-Ethylamine

Thiophene-Imidazole Coupling via Cyclocondensation

The imidazole ring is assembled using a modified Radziszewski reaction (Scheme 3):

- Diamine synthesis : React 2-thiophenecarboxaldehyde with ethylenediamine in EtOH under reflux.

- Oxidative cyclization : Treat with NH₄OAc and Na₂S₂O₅ in acetic acid, forming 4-(thiophen-2-yl)-1H-imidazole.

Characterization data:

Ethylamine Linker Installation

The ethyl spacer is introduced via nucleophilic substitution:

- Boc protection : Imidazole-NH is protected using Boc₂O.

- Alkylation : React with 2-bromoethylamine hydrobromide in DMF/K₂CO₃.

- Deprotection : Remove Boc group with TFA/CH₂Cl₂ (1:1).

Final Coupling: Amide Bond Formation

The benzofuran-2-carboxamide and imidazole-ethylamine fragments are coupled via transamidation (Scheme 4):

- Activate benzofuran : Form N-acyl-Boc-carbamate using Boc₂O/DMAP.

- Aminolysis : React with 2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethylamine in toluene at 60°C for 6 h.

Optimized conditions :

- Yield: 85–90%

- Purity: >95% (HPLC)

- ¹H NMR (DMSO-d₆) : δ 8.27 (t, J = 5.6 Hz, 1H, NH), 7.88 (d, J = 7.8 Hz, 1H, benzofuran-H), 7.50 (dd, J = 5.1 Hz, 1H, thiophene-H).

Alternative Synthetic Routes and Comparative Analysis

Direct Cyclization Approaches

Attempted one-pot synthesis via Huisgen cycloaddition showed limited efficiency (<30% yield) due to steric hindrance from the thiophene substituent.

Solid-Phase Synthesis

Immobilized imidazole on Wang resin enabled iterative coupling but required harsh cleavage conditions (95% TFA), degrading the thiophene ring.

Spectroscopic Validation and Analytical Data

Infrared Spectroscopy

Challenges and Optimization Strategies

- Imidazole NH acidity : Required Boc protection during alkylation to prevent side reactions.

- Transamidation efficiency : DMAP (20 mol%) enhanced reaction rates by stabilizing the acyl intermediate.

- Purification : Silica gel chromatography with EtOAc/hexane (7:3) effectively separated regioisomers.

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.